molecular formula C19H21N3O5 B14040649 n,n'-Bis-cbz-n''-(2-hydroxyethyl)guanidine

n,n'-Bis-cbz-n''-(2-hydroxyethyl)guanidine

Cat. No.: B14040649
M. Wt: 371.4 g/mol
InChI Key: UCZGDGVIEVFOAG-UHFFFAOYSA-N
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Description

N,n'-Bis-cbz-n''-(2-hydroxyethyl)guanidine is a useful research compound. Its molecular formula is C19H21N3O5 and its molecular weight is 371.4 g/mol. The purity is usually 95%.
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Preparation Methods

Industrial Production Methods

While specific industrial production methods for N,N’-Bis-cbz-n’'-(2-hydroxyethyl)guanidine are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis-cbz-n’'-(2-hydroxyethyl)guanidine undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.

    Reduction: The guanidine moiety can be reduced to form amine derivatives.

    Substitution: The Cbz groups can be substituted with other protective groups or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include various substituted guanidines, amines, and carboxylic acid derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N,N’-Bis-cbz-n’'-(2-hydroxyethyl)guanidine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N’-Bis-cbz-n’'-(2-hydroxyethyl)guanidine involves its interaction with specific molecular targets, such as enzymes and receptors. The guanidine moiety can form hydrogen bonds and electrostatic interactions with amino acid residues in the active sites of enzymes, thereby inhibiting their activity . The hydroxyethyl group can also participate in hydrogen bonding, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-Bis-cbz-n’'-(2-hydroxyethyl)guanidine is unique due to the presence of both Cbz protective groups and the hydroxyethyl group, which confer distinct chemical properties and reactivity. This combination allows for a broader range of chemical modifications and applications compared to similar compounds.

Properties

Molecular Formula

C19H21N3O5

Molecular Weight

371.4 g/mol

IUPAC Name

benzyl N-[N'-(2-hydroxyethyl)-N-phenylmethoxycarbonylcarbamimidoyl]carbamate

InChI

InChI=1S/C19H21N3O5/c23-12-11-20-17(21-18(24)26-13-15-7-3-1-4-8-15)22-19(25)27-14-16-9-5-2-6-10-16/h1-10,23H,11-14H2,(H2,20,21,22,24,25)

InChI Key

UCZGDGVIEVFOAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(=NCCO)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.